molecular formula C9H15N3O3S B3025219 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine CAS No. 871217-52-6

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine

Cat. No. B3025219
CAS RN: 871217-52-6
M. Wt: 245.3 g/mol
InChI Key: VJKJAOWJMHUHQN-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C9H15N3O3S . It has an average mass of 245.3 Da and a monoisotopic mass of 244.088165 Da .


Molecular Structure Analysis

The molecular structure of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine consists of a piperazine ring sulfonylated at one nitrogen atom with a 3,5-dimethylisoxazole ring . The SMILES representation of the molecule is Cc1c(c(on1)C)S(=O)(=O)N2CCCCC2 .

  • Molecular Weight: 245.3
  • Molecular Formula: C9H15N3O3S
  • Predicted Melting Point: 154.68° C
  • Predicted Boiling Point: 426.6° C at 760 mmHg
  • Predicted Density: 1.3 g/cm3
  • Predicted Refractive Index: n20D 1.54

Scientific Research Applications

Drug Discovery and Isoxazole Synthesis

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine: belongs to the isoxazole family—a five-membered heterocyclic moiety found in many commercially available drugs. Traditional synthetic methods often employ metal catalysts (such as Cu(I) or Ru(II)) for (3 + 2) cycloaddition reactions. However, these metal-catalyzed approaches suffer from drawbacks like high costs, toxicity, and waste generation. Researchers have explored alternate metal-free synthetic routes to address these issues .

Anticancer Properties

Studies have investigated the cytotoxic effects of 3,4,5-trisubstituted isoxazoles, including derivatives of our compound, in leukemia HL-60 cells. These investigations explore the potential of isoxazoles as anticancer agents .

BRD4 Inhibition

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine: derivatives have been evaluated for their inhibitory effects on BRD4 (bromodomain-containing protein 4). One compound, DDT26, exhibited potent BRD4 inhibition (IC50 = 0.237 ± 0.093 μM) and demonstrated significant antiproliferative activity against triple-negative breast cancer (TNBC) cell lines .

Crystal Structure Determination

The compound’s crystal structure has been elucidated using single crystal X-ray diffraction. Additionally, computational studies using density functional theory (DFT) have optimized its molecular structure .

Acetyl-Lysine-Mimetic Ligands

In the context of bromodomain ligands, 3,5-dimethylisoxazoles have been explored as acetyl-lysine-mimetic compounds. These ligands interact with bromodomains, which play a crucial role in epigenetic regulation and cancer therapy .

properties

IUPAC Name

3,5-dimethyl-4-piperazin-1-ylsulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-7-9(8(2)15-11-7)16(13,14)12-5-3-10-4-6-12/h10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKJAOWJMHUHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427898
Record name 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine

CAS RN

871217-52-6
Record name 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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